N-(2-phenoxyethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-phenoxyethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Mechanism of Action
Mode of Action
The compound interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition . The compound exhibits noncompetitive inhibitory properties on both isoenzymes . It inhibits the enzymes by interacting out of the catalytic active site .
Pharmacokinetics
The compound’s potency at very small concentrations suggests a high degree of bioavailability .
Biochemical Analysis
Biochemical Properties
N-(2-phenoxyethyl)thiophene-2-sulfonamide is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Cellular Effects
Thiophene-based sulfonamides have been shown to inhibit carbonic anhydrase I and II isoenzymes in human erythrocytes . This suggests that this compound may also interact with these enzymes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well-established. It is known that thiophene-based sulfonamides can inhibit carbonic anhydrase enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-phenoxyethyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- 5-(2-thienylthio)thiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
- Suprofen : A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
- Articaine : A dental anesthetic with a 2,3,4-trisubstituent thiophene structure .
Uniqueness
N-(2-phenoxyethyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-18(15,12-7-4-10-17-12)13-8-9-16-11-5-2-1-3-6-11/h1-7,10,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQHAXHMQNBKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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